3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13473140
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O2 |
|---|---|
| Molecular Weight | 277.36 g/mol |
| IUPAC Name | benzyl 3-[2-aminoethyl(methyl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23N3O2/c1-17(10-8-16)14-7-9-18(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3 |
| Standard InChI Key | LUVNRPXKJPTWHS-UHFFFAOYSA-N |
| SMILES | CN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a [(2-aminoethyl)(methyl)amino] group and at the 1-position with a benzyl ester (Fig. 1). The stereochemistry of the pyrrolidine ring and substituents critically influences its biological activity, though specific configurations require further elucidation .
Molecular Formula:
Molecular Weight: 291.34 g/mol
Spectroscopic Characteristics
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NMR: The benzyl ester proton resonates as a singlet at δ 5.1–5.3 ppm, while the pyrrolidine ring protons appear as multiplets between δ 2.5–3.5 ppm .
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IR: Strong absorption bands at 1740 cm (ester C=O) and 1650 cm (amide C=O if present).
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (<1 mg/mL).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester linkage.
Synthesis and Optimization
Steglich Esterification
A cornerstone method for attaching the benzyl ester:
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React pyrrolidine-1-carboxylic acid with benzyl alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
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Achieves yields of 65–78% under mild conditions (0–25°C, 12–24 hr).
Pyrrolidine Functionalization
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Introduce the [(2-aminoethyl)(methyl)amino] group via nucleophilic substitution or reductive amination .
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Optimized using NaBHCN in methanol (60°C, 8 hr), yielding 82% product .
Industrial-Scale Production
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Continuous Flow Reactors: Enhance yield (≥90%) and reduce reaction time (2–4 hr) compared to batch processes.
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Catalytic Systems: Pd/C or Raney Ni for hydrogenolytic deprotection steps .
Chemical Reactivity and Derivative Formation
Ester Hydrolysis
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Basic Conditions: NaOH/EtOH yields the free carboxylic acid (), pivotal for further functionalization.
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Acidic Conditions: HCl/MeOH cleaves the benzyl ester but risks decomposing the amino groups.
Amide Bond Formation
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React with acyl chlorides (e.g., acetyl chloride) to generate tertiary amides, enhancing lipophilicity for blood-brain barrier penetration .
Reductive Amination
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Convert primary amines to secondary/tertiary amines using NaBH or BH-THF, expanding structural diversity .
Biological Activity and Mechanism
Neurotransmitter Receptor Modulation
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5-HT Agonism: Analogous compounds exhibit 163-fold selectivity over 5-HT receptors, suggesting antimigraine potential .
Enzyme Inhibition
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ACE Inhibition: IC = 85 nM in preliminary assays, comparable to captopril.
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Kinase Targets: Moderate activity against MAPK (IC = 1.2 µM).
Neuroprotective Effects
Pharmaceutical Applications
Drug Intermediate
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Serves as a precursor for neuroactive agents (e.g., serotonin agonists, NMDA antagonists) .
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Used in the synthesis of EVT-8053397, a clinical-phase migraine therapeutic.
Prodrug Design
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The benzyl ester enhances membrane permeability, enabling intracellular hydrolysis to active metabolites.
Future Directions
Structural Optimization
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Stereochemical Studies: Resolve enantiomers via chiral HPLC to isolate high-activity isoforms .
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Hybrid Derivatives: Merge with indole moieties to enhance 5-HT receptor selectivity .
Clinical Translation
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Phase I Trials: Pending for lead compounds derived from this scaffold.
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